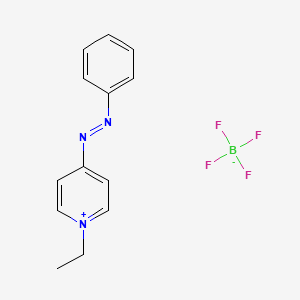

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

(1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFNIURMHTHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724675 | |

| Record name | 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-18-3 | |

| Record name | 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Reaction Mechanism

4-Phenylazopyridine undergoes nucleophilic alkylation at the pyridine nitrogen using ethyl bromide as the alkylating agent. The reaction is typically conducted in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux conditions. A base, such as potassium carbonate, is often added to neutralize hydrogen bromide generated during the reaction.

The choice of ethyl bromide ensures selective N-alkylation without disrupting the azo group. Alternative alkylating agents (e.g., ethyl iodide) may accelerate the reaction but risk side reactions at elevated temperatures.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature : Reflux conditions (80–100°C) optimize reaction kinetics while minimizing decomposition.

-

Solvent : Acetonitrile enhances solubility of both reactants and intermediates.

-

Base stoichiometry : A 1:1 molar ratio of base to ethyl bromide ensures efficient HBr scavenging.

Counterion Exchange with Tetrafluoroboric Acid

Following alkylation, the bromide counterion is replaced with tetrafluoroborate via acidification with tetrafluoroboric acid (HBF) or its etherate complex (HBF·OEt).

Metathesis Procedure

The pyridinium bromide intermediate is dissolved in a minimal volume of anhydrous diethyl ether. HBF·OEt is added dropwise at –20°C to precipitate the tetrafluoroborate salt:

The use of HBF·OEt ensures controlled release of the tetrafluoroborate ion, minimizing side reactions.

Critical Considerations

-

Temperature control : Maintaining sub-ambient temperatures prevents azo group degradation.

-

Stoichiometry : A 10–20% excess of HBF ensures complete counterion exchange.

Purification and Isolation Techniques

Purification involves sequential filtration and solvent washes to remove residual salts and byproducts.

Filtration and Washing

The crude product is collected via vacuum filtration using a porosity-4 glass frit. Washing with ice-cold acetone (2 × 50 mL) removes unreacted HBF, while methyl tert-butyl ether (MTBE, 2 × 50 mL) eliminates organic impurities.

Drying

The filtered solid is dried under high vacuum (4 × 10 mmHg) at room temperature for 24 hours to achieve a moisture-free product.

Alternative Synthetic Approaches

While the alkylation-metathesis route dominates, two alternative strategies merit discussion:

Diazonium Salt Coupling

Aryldiazonium tetrafluoroborates (e.g., phenyldiazonium tetrafluoroborate) can couple with 4-ethylpyridine under basic conditions to form the azo linkage. However, this method risks competitive C-alkylation and requires stringent pH control.

Direct Synthesis from Preformed Pyridinium Salts

Preparing 1-ethyl-4-aminopyridinium salts followed by diazotization and coupling with benzene derivatives offers a modular pathway. However, diazotization of pyridinium amines is less efficient compared to neutral pyridines.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azo compounds.

Biology: Investigated for its potential use in biological staining and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also participate in electrostatic interactions with negatively charged biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Pyridinium ILs with alkyl chains (e.g., 1-butyl-3-methylpyridinium BF₄⁻) exhibit distinct thermophysical behaviors compared to 1-Ethyl-4-(phenylazo)-pyridinium BF₄⁻. For example:

*Estimated based on structural analogs.

The phenylazo group enhances π-π stacking, reducing mobility and increasing viscosity compared to alkyl-substituted ILs . However, shorter alkyl chains (ethyl vs. butyl/hexyl) lower viscosity and density due to reduced van der Waals interactions. Isomeric differences also play a role: 1-butyl-3-methylpyridinium BF₄⁻ has a 15% lower surface tension than its 4-methyl isomer, highlighting the impact of substituent position .

Anion Effects

Replacing BF₄⁻ with bulkier anions (e.g., PF₆⁻) increases viscosity and reduces solubility in polar solvents. For instance:

| IL | Anion | Viscosity (mPa·s, 25°C) | Water Solubility |

|---|---|---|---|

| 1-Ethyl-4-(phenylazo)-pyridinium | BF₄⁻ | ~120 | Moderate |

| 1-Ethyl-4-(phenylazo)-pyridinium | PF₆⁻ | ~300 | Low |

| [C₄py][Tf₂N] (Butylpyridinium) | Tf₂N⁻ | 85 | Immiscible |

BF₄⁻-based ILs generally exhibit higher conductivity and better water compatibility than PF₆⁻ or Tf₂N⁻ analogs, making them preferable for electrochemical applications .

Thermophysical and Microstructural Dynamics

1-Ethyl-4-(phenylazo)-pyridinium BF₄⁻ likely exhibits unique heat capacity trends, as pyridinium BF₄⁻ ILs have shown outlier behavior in predictive models . Molecular dynamics simulations reveal that longer alkyl chains in pyridinium ILs enhance nonpolar domain aggregation, whereas the phenylazo group may promote polar domain clustering due to its aromaticity .

Environmental and Toxicity Considerations

While ILs are often marketed as "green solvents," their environmental impact depends on structure. Pyridinium ILs with aromatic substituents like phenylazo may exhibit higher toxicity and lower biodegradability than alkylpyridinium analogs, as electron-deficient aromatic systems resist microbial degradation .

Biological Activity

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate, with the molecular formula C₁₃H₁₄BF₄N₃ and CAS Registry Number 16600-18-3, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its yellow solid appearance and excellent solubility in various organic solvents, making it a versatile reagent in organic synthesis, particularly in the production of azo dyes and pigments.

The compound features a phenylazo group, which is known to affect its electronic structure and reactivity. The unique substitution pattern of the pyridinium moiety enhances its interaction with biological systems. Its synthesis typically involves an azo coupling reaction between a pyridine derivative and an aryl diazonium salt.

- Reactive Oxygen Species Generation : Azo compounds can undergo metabolic activation to produce ROS, which can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

- DNA Interaction : Some studies suggest that azo compounds may interact with DNA, causing strand breaks or alterations that could inhibit cell proliferation .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds that also contain pyridinium or azo groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4-(phenylazo)-pyridinium tetrafluoroborate | C₁₃H₁₄BF₄N₃ | Methyl group instead of ethyl |

| 4-Amino-1-(phenylazo)-pyridine | C₁₁H₁₂N₄ | Contains an amino group; used in dye synthesis |

| 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate | C₁₃H₁₄BF₄N₃ | Substituted with a p-tolyl group |

The distinct characteristics of this compound contribute to its reactivity and potential applications compared to these related compounds.

Case Studies and Research Findings

Research on azo compounds has shown promising results regarding their biological activities. For instance:

- Antimicrobial Activity : Azo compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism often involves oxidative stress induced by ROS generation .

- Anticancer Activity : Studies indicate that certain azo derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and ROS production. For example, complexes derived from similar azo structures have shown effective cytotoxicity against human cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-ethyl-4-(phenylazo)-pyridinium tetrafluoroborate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via ultrasound-assisted reactions. For example, mixing 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridinium precursors with sodium tetrafluoroborate in acetonitrile under ultrasound irradiation (5–6 h, room temperature) yields the tetrafluoroborate salt . Key parameters include solvent choice (acetonitrile ensures solubility) and stoichiometric control of the tetrafluoroborate anion. Characterization via NMR, NMR, and mass spectrometry is critical for purity validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS as acutely toxic (oral Category 4), causing severe skin/eye irritation (Category 1C). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles .

- Avoidance of dust inhalation via fume hoods or respirators (P260, P264) .

- Storage in airtight containers under inert gas (e.g., argon) to prevent decomposition .

Q. How can researchers distinguish between the target compound and its byproducts using spectroscopic techniques?

- Methodological Answer : NMR is critical for identifying tetrafluoroborate ( to ppm) and distinguishing it from hexafluorophosphate byproducts. NMR resolves hydrazone protons (δ ~8.5–10 ppm) and ethyl group signals (δ ~1.5 ppm). GC-MS can detect volatile byproducts like dihydrofuran (m/z 82) or pyridinium salts formed during radical decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in radical-mediated reactions, such as aryl radical generation?

- Methodological Answer : The compound participates in dediazoniation reactions via pyridinium tetrafluoroborate radical intermediates. For example, in the presence of THF, the aryl radical abstracts hydrogen from THF, forming a THF radical that regenerates pyridinium tetrafluoroborate. This cycle enables sustained radical generation for applications like C–H functionalization or borylation . Mechanistic validation requires EPR spectroscopy to detect radical intermediates and kinetic studies to assess substituent effects on reaction rates .

Q. How does steric hindrance influence the stereoselectivity of Diels-Alder reactions involving this compound as a dienophile?

- Methodological Answer : Steric effects in 2-substituted pyridinium salts favor Z-isomer formation due to hindered protonation pathways. For example, bulky substituents on the pyridinium ring limit access to the thermodynamic E-isomer, as demonstrated in reactions with acetylenic esters. Solvent polarity (e.g., CHCl vs. MeCN) further modulates stereoselectivity by stabilizing charged intermediates . Computational studies (DFT) can predict transition-state geometries and guide catalyst design for selectivity .

Q. What are the thermodynamic stability profiles of pyridinium tetrafluoroborate salts under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition temperatures >200°C for most pyridinium tetrafluoroborates. Enthalpies of vaporization () measured via quartz crystal microbalance (QCM) show stability trends correlated with alkyl chain length (e.g., ethyl vs. hexyl substituents). Solution calorimetry quantifies solvation effects, critical for optimizing solvent systems in catalytic applications .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields when using pyridinium tetrafluoroborate additives?

- Methodological Answer : Yield variations often arise from differing pKa values of additives. For instance, triethylammonium tetrafluoroborate (pKa ~12.3) enhances radical yields compared to pyridinium tetrafluoroborate (pKa ~3.4) due to better proton-transfer efficiency. Systematic screening of additives with controlled pKa (6.4–12.3) and in situ NMR monitoring can identify optimal conditions .

Applications in Organic Synthesis

Q. How is this compound utilized in stereoselective glycosylation or carbohydrate chemistry?

- Methodological Answer : The tetrafluoroborate anion engages in non-covalent interactions (e.g., hydrogen bonding) with glycosyl donors, enabling stereocontrol in O-aryl glycoside synthesis. For example, strain-free pyridinium salts act as organocatalysts, with NMR tracking phosphate intermediates. Optimization requires chiral derivatization of the pyridinium core and solvent polarity tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.